Taurolidine citrate
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Overview
Description
Taurolidine citrate is a compound that combines taurolidine, a thiadiazinane antimicrobial agent, with citrate, an anticoagulant. Taurolidine is derived from taurine, an amino acid, and is known for its broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi . Citrate, on the other hand, is commonly used to prevent blood clotting . The combination of these two compounds is often used in medical applications, particularly in catheter lock solutions to prevent infections and maintain catheter patency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Taurolidine is synthesized from taurine through a series of chemical reactions. The process involves the formation of intermediate compounds such as taurultam and methylol taurinamide, which are then converted to taurolidine . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of taurolidine citrate involves large-scale synthesis of taurolidine followed by its combination with citrate. The process requires stringent quality control measures to ensure the purity and efficacy of the final product. The production facilities must adhere to good manufacturing practices (GMP) to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Taurolidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of taurolidine include taurine, formaldehyde, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of taurolidine include taurinamide and taurultam, which also possess antimicrobial properties. These products further break down into taurine and water, making the compound non-toxic and safe for medical use .
Scientific Research Applications
Taurolidine citrate has a wide range of scientific research applications:
Chemistry: Used as an antimicrobial agent in various chemical formulations.
Medicine: Widely used in catheter lock solutions to prevent catheter-related bloodstream infections (CRBSIs) in patients undergoing hemodialysis.
Industry: Employed in the production of medical devices and solutions that require antimicrobial properties.
Mechanism of Action
The mechanism of action of taurolidine involves the metabolism of the compound to taurinamide and ultimately taurine and water. During this process, formaldehyde is liberated, which chemically reacts with the mureins in the bacterial cell wall and with the amino and hydroxyl groups of endotoxins and exotoxins . This reaction denatures the endotoxins and complex polysaccharide and lipopolysaccharide components of the bacterial cell wall, leading to the inactivation of susceptible exotoxins . Additionally, taurolidine reduces bacterial adhesion to mammalian cells and neutralizes bacterial endo- and exotoxins .
Comparison with Similar Compounds
Similar Compounds
Heparin: An anticoagulant often used in combination with taurolidine in catheter lock solutions.
Citrate: Used as an anticoagulant and in combination with taurolidine to enhance its antimicrobial properties.
Taurultam: An intermediate compound in the synthesis of taurolidine with antimicrobial properties.
Uniqueness
Taurolidine citrate is unique due to its dual functionality as an antimicrobial and anticoagulant. This combination makes it particularly effective in preventing infections and maintaining catheter patency in medical applications . Unlike traditional antibiotics, taurolidine does not induce bacterial resistance, making it a valuable tool in the fight against infections .
Properties
CAS No. |
1333382-80-1 |
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Molecular Formula |
C13H24N4O11S2 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methyl]-1,2,4-thiadiazinane 1,1-dioxide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H16N4O4S2.C6H8O7/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9H,1-7H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
RMTOBKFGSODIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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